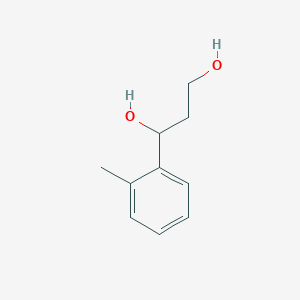

1-(2-Methylphenyl)propane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

830330-67-1 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(2-methylphenyl)propane-1,3-diol |

InChI |

InChI=1S/C10H14O2/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5,10-12H,6-7H2,1H3 |

InChI Key |

JXWKNEPCQRBDPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(CCO)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 2 Methylphenyl Propane 1,3 Diol

Retrosynthetic Analysis and Strategic Disconnections of the Chemical Compound

Retrosynthetic analysis of 1-(2-methylphenyl)propane-1,3-diol reveals several logical bond disconnections. The most apparent strategy involves disconnecting the C1-C2 bond, which points to an aldol-type reaction. This disconnection identifies 2-methylbenzaldehyde (B42018) and an acetaldehyde enolate equivalent as the primary synthons. This approach is particularly attractive as it constructs the carbon skeleton and introduces one of the hydroxyl groups in a single step, leading to the intermediate β-hydroxy ketone, 3-hydroxy-1-(2-methylphenyl)propan-1-one. Subsequent reduction of the ketone functionality would then furnish the target diol.

Another key disconnection can be made at the C2-C3 bond, suggesting a reaction between a 2-methylphenyl glyoxal equivalent and a methyl nucleophile. However, the former approach is generally more practical and widely employed for 1-aryl-1,3-diol synthesis. Further disconnection of the aryl-C1 bond suggests a Grignard-type reaction with a suitable three-carbon electrophile, but this often leads to challenges with regioselectivity and functional group compatibility. Therefore, the aldol-based disconnection is the most strategically sound and will be the focus of the subsequent synthetic discussions.

Classical and Conventional Synthetic Pathways

Classical approaches to this compound would typically involve non-stereoselective methods, yielding a racemic mixture of the final product. These pathways can be categorized as either linear or convergent.

A standard linear synthesis begins with a crossed aldol (B89426) condensation between 2-methylbenzaldehyde and acetaldehyde. This reaction is typically base-catalyzed, using reagents such as sodium hydroxide or potassium hydroxide. umkc.edumagritek.com Since 2-methylbenzaldehyde lacks α-protons, it cannot self-condense, making it a suitable electrophilic partner for the enolate of acetaldehyde. libretexts.org However, the self-condensation of acetaldehyde can be a competing side reaction. To mitigate this, the reaction is often run with an excess of the aromatic aldehyde or by slowly adding acetaldehyde to the reaction mixture.

The initial product of this reaction is the β-hydroxy aldehyde, 3-hydroxy-3-(2-methylphenyl)propanal. More commonly in synthesis, an aldol reaction is performed between 2-methylbenzaldehyde and acetone (B3395972), which is then followed by reduction. A more direct route to the β-hydroxy ketone, 3-hydroxy-1-(2-methylphenyl)propan-1-one, involves the reaction of a lithium enolate of an ethyl ester with 2-methylbenzaldehyde, followed by hydrolysis and decarboxylation.

The second step in this linear sequence is the reduction of the ketone in 3-hydroxy-1-(2-methylphenyl)propan-1-one. Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. This reduction is typically not stereoselective and will produce a mixture of syn- and anti-diastereomers if a chiral center is already present at C3, and a racemic mixture of the C1 carbinol center.

A convergent approach aims to synthesize separate fragments of the molecule and then couple them together near the end of the synthesis. For this compound, a convergent strategy could involve the preparation of a protected version of 3-hydroxypropanal (acrolein hydrate) and its reaction with an organometallic reagent derived from 2-bromotoluene.

For instance, 2-methylphenylmagnesium bromide could be reacted with acrolein, followed by hydration of the double bond. A more controlled approach would involve the reaction of the Grignard reagent with a protected form of a C3 electrophile, such as 3-(tert-butyldimethylsilyloxy)propanal. This would be followed by deprotection to yield the final diol. While potentially shorter, these convergent routes can suffer from issues of regioselectivity and require careful management of protecting groups.

Asymmetric and Stereoselective Synthetic Protocols

Control over the stereochemistry of the two hydroxyl groups in this compound is crucial for its potential applications. This requires the use of asymmetric and stereoselective synthetic methods.

The most efficient way to introduce chirality is through an enantioselective aldol reaction to form the β-hydroxy ketone intermediate, followed by a diastereoselective reduction. Organocatalysis has emerged as a powerful tool for enantioselective aldol reactions. Proline and its derivatives can catalyze the reaction between an aldehyde and a ketone or another aldehyde to produce chiral β-hydroxy carbonyl compounds with high enantiomeric excess (ee).

A particularly relevant approach is the use of engineered enzymes, such as proline-based carboligases, which can catalyze the aldol addition of acetaldehyde to various aromatic aldehydes. nih.gov These biocatalytic reactions can proceed with high enantioselectivity. Following the enzymatic aldol addition, a chemical reduction step in the same pot can convert the resulting chiral β-hydroxyaldehyde into the corresponding 1,3-diol with high optical purity. nih.gov This chemoenzymatic strategy offers a green and efficient route to chiral aromatic 1,3-diols.

The table below illustrates the potential application of a chemoenzymatic approach to the synthesis of chiral this compound, with data extrapolated from reactions with analogous aromatic aldehydes. nih.gov

Table 1: Chemoenzymatic Synthesis of Chiral Aromatic 1,3-Diols

| Entry | Aromatic Aldehyde | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 1-Phenylpropane-1,3-diol | 92 | >99:1 |

| 2 | 2-Chlorobenzaldehyde | 1-(2-Chlorophenyl)propane-1,3-diol | 65 | >99:1 |

| 3 | 2-Methylbenzaldehyde | This compound | Est. 70-80 | >99:1 |

| 4 | 3-Methylbenzaldehyde | 1-(3-Methylphenyl)propane-1,3-diol | 81 | >99:1 |

Estimated data for 2-methylbenzaldehyde based on analogous substrates.

Once the chiral β-hydroxy ketone, (R)- or (S)-3-hydroxy-1-(2-methylphenyl)propan-1-one, is obtained, the subsequent reduction of the ketone must be controlled to yield the desired diastereomer of the 1,3-diol (syn- or anti-). The stereochemical outcome of this reduction is highly dependent on the reagent and conditions used.

For the synthesis of syn-1,3-diols, chelation-controlled reductions are often employed. Reagents such as zinc borohydride or reductions of boron chelates can favor the formation of the syn isomer. organic-chemistry.org In this mechanism, the metal ion coordinates to both the hydroxyl and carbonyl oxygens, forming a rigid cyclic intermediate. The hydride is then delivered to the less sterically hindered face of the carbonyl group.

Conversely, for the synthesis of anti-1,3-diols, non-chelating conditions are required. The use of bulky reducing agents or specific protocols like the Evans-Tishchenko reaction can favor the formation of the anti diastereomer. Substrate-induced diastereoselective reductions, where the existing stereocenter directs the approach of the reducing agent, are also a powerful tool.

The table below summarizes common methods for the diastereoselective reduction of β-hydroxy ketones to produce either syn- or anti-1,3-diols.

Table 2: Diastereoselective Reduction of β-Hydroxy Ketones

| Desired Diastereomer | Reagent/Method | Typical Diastereomeric Ratio (syn:anti) |

|---|---|---|

| syn | NaBH₄, (EtO)₃B | >95:5 |

| syn | Zn(BH₄)₂ | >90:10 |

| anti | Me₄NBH(OAc)₃ | >95:5 |

| anti | SmI₂ (Evans' modification) | >90:10 |

Green Chemistry Principles in the Synthesis of the Chemical Compound

Green chemistry principles focus on designing chemical processes that minimize waste and reduce or eliminate the use of hazardous substances. jocpr.comjk-sci.com For a molecule like this compound, applying these principles is crucial for developing sustainable synthetic routes.

A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Solvent-free, or neat, reactions can lead to higher reaction rates, reduced processing times, and simpler purification procedures.

For the synthesis of aryl-1,3-diols, a potential solvent-free step could involve a base-catalyzed aldol condensation between 2-methylbenzaldehyde and acetone. This could be followed by a solvent-minimized reduction step. Another approach is the use of greener solvents like water or supercritical fluids where feasible. For instance, certain catalytic aldol reactions have been successfully performed in aqueous media, reducing the reliance on volatile organic compounds (VOCs). organic-chemistry.org While specific data for this compound is not available, the general trend in organic synthesis is toward minimizing solvent use wherever possible. researchgate.net

Table 1: Comparison of Conventional vs. Green Solvent Approaches

| Feature | Conventional Approach | Green Chemistry Approach |

| Solvent | Organic solvents (e.g., Toluene, THF, DCM) | Solvent-free (neat) or Green Solvents (e.g., Water, Ethanol) |

| Energy Use | Often requires heating/refluxing large solvent volumes | Reduced energy use due to higher concentration and potentially lower temperatures |

| Waste | Generates significant solvent waste requiring disposal or recycling | Minimal to no solvent waste |

| Work-up | Typically involves multi-step liquid-liquid extraction | Simpler filtration or direct crystallization |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. primescholars.comsavemyexams.com Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate minimal waste. jk-sci.com

A common route to 1,3-diols is the reduction of a corresponding β-hydroxy ketone, in this case, 3-hydroxy-1-(2-methylphenyl)propan-1-one. The choice of reducing agent significantly impacts the atom economy of this step.

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst for the reduction is the most atom-economical method. All atoms of the hydrogen molecule are incorporated into the product.

C₁₀H₁₂O₂ + H₂ → C₁₀H₁₄O₂

The atom economy is 100%, as only the desired product is formed. libretexts.org

Hydride Reduction: Using reagents like sodium borohydride (NaBH₄) is less atom-economical. The reaction stoichiometry is:

4 C₁₀H₁₂O₂ + NaBH₄ + 4 H₂O → 4 C₁₀H₁₄O₂ + NaB(OH)₄

In this process, the sodium and boron atoms, along with the hydroxide groups from the workup, form a byproduct (sodium borate), which is considered waste.

Table 2: Atom Economy Calculation for the Reduction of 3-hydroxy-1-(2-methylphenyl)propan-1-one

| Reduction Method | Reactants | Molar Mass of Reactants ( g/mol ) | Molar Mass of Product ( g/mol ) | Atom Economy (%) |

| Catalytic Hydrogenation | C₁₀H₁₂O₂ + H₂ | 164.20 + 2.02 | 166.22 | 100.0% |

| Sodium Borohydride | 4 C₁₀H₁₂O₂ + NaBH₄ | (4 * 164.20) + 37.83 | 4 * 166.22 | 94.6% |

Note: The calculation for NaBH₄ considers only the primary reactants and desired product, excluding workup reagents which would lower the process mass intensity further.

Optimization of Reaction Conditions and Yield Efficiency

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters for optimization in the synthesis of chiral 1,3-diols include the choice of catalyst, temperature, pressure, and reaction time. acs.org

For instance, in an asymmetric reduction of the precursor β-hydroxy ketone, various chiral catalysts could be screened. The most common methods involve transition-metal-catalyzed hydrogenation or enzymatic reduction. nih.gov

Catalyst: The choice of metal (e.g., Ruthenium, Rhodium, Iridium) and the chiral ligand is critical for achieving high enantioselectivity (ee) and diastereoselectivity (dr).

Temperature and Pressure: In catalytic hydrogenations, lower temperatures often favor higher selectivity, while higher temperatures can increase the reaction rate. Hydrogen pressure is another key variable that can influence both rate and selectivity.

Solvent: The polarity and coordinating ability of the solvent can affect catalyst activity and selectivity.

Table 3: Hypothetical Optimization Parameters for Asymmetric Reduction

| Parameter | Condition A | Condition B | Condition C | Potential Outcome |

| Catalyst | Ru-BINAP | Rh-(R,R)-DuPhos | CBS-Oxazaborolidine | Different levels of stereo- and enantioselectivity |

| Temperature | 25°C | 50°C | 0°C | Affects reaction rate and selectivity; lower temps often improve selectivity |

| H₂ Pressure | 1 atm | 20 atm | 50 atm | Higher pressure can increase rate but may affect catalyst stability/selectivity |

| Solvent | Methanol | Dichloromethane | Tetrahydrofuran | Can influence catalyst solubility, activity, and the stereochemical outcome |

By systematically varying these conditions, an optimal protocol can be developed to produce this compound with high yield and stereochemical purity.

Comparative Analysis of Different Synthetic Routes

Several synthetic pathways can be envisioned for the preparation of this compound. The selection of a route often depends on factors such as the availability of starting materials, cost, scalability, and desired stereochemistry.

Route 1: Aldol Condensation Followed by Reduction This is a classic and versatile two-step method. nih.gov

Aldol Condensation: 2-Methylbenzaldehyde is reacted with the enolate of acetone to form 4-hydroxy-4-(2-methylphenyl)butan-2-one.

Reduction: The resulting β-hydroxy ketone is then reduced to the target diol. This reduction can be performed stereoselectively to yield specific syn- or anti-diastereomers if a chiral reducing agent or catalyst is used.

Route 2: Asymmetric Hydrogenation of a β-Keto Ester This route offers excellent enantiocontrol from the outset.

Acylation: An appropriate starting material is converted into ethyl 3-oxo-3-(2-methylphenyl)propanoate.

Asymmetric Hydrogenation: The β-keto group is reduced using a chiral catalyst (e.g., a Ru-BINAP system) to give a β-hydroxy ester with high enantiomeric purity.

Reduction: The ester group is subsequently reduced using a strong reducing agent like lithium aluminium hydride (LiAlH₄) to afford the chiral 1,3-diol.

Route 3: Hydroformylation of 2-Methylstyrene Oxide This route builds the carbon skeleton differently but is conceptually plausible, though likely more complex to control regioselectivity.

Epoxidation: 2-Methylstyrene is converted to its corresponding epoxide.

Hydroformylation: The epoxide is subjected to hydroformylation, which involves the addition of H₂ and CO with a catalyst. This can, in principle, generate a 3-hydroxy-2-(2-methylphenyl)propanal intermediate.

Reduction: The aldehyde is finally reduced to the primary alcohol, completing the 1,3-diol structure.

Table 4: Comparative Analysis of Synthetic Routes

| Feature | Route 1: Aldol/Reduction | Route 2: Asymmetric Hydrogenation | Route 3: Hydroformylation |

| Starting Materials | 2-Methylbenzaldehyde, Acetone | 2-Methyl-substituted benzene (B151609) derivative | 2-Methylstyrene |

| Number of Steps | 2 | 3 | 3 |

| Stereocontrol | Achieved in the reduction step; can produce syn or anti isomers | Excellent enantiocontrol from the hydrogenation step | Difficult to control both regio- and stereoselectivity |

| Atom Economy | Moderate (condensation step produces water) | Moderate to low (esterification and LiAlH₄ reduction have byproducts) | Potentially high if catalytic |

| Scalability | Generally robust and scalable | Can be expensive due to catalysts and strong reducing agents | Technically challenging; more common in industrial bulk chemical synthesis researchgate.netfrontiersin.org |

| Overall Viability | High for general synthesis | Excellent for producing specific enantiomers | Low for lab-scale, specific synthesis |

For the laboratory-scale synthesis of a specific stereoisomer of this compound, Route 2 offers the most precise control over chirality, while Route 1 represents a more classical and often more cost-effective approach for producing racemic or diastereomeric mixtures.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 2 Methylphenyl Propane 1,3 Diol

Fundamental Reactivity of the 1,3-Diol Functional Group

The 1,3-diol motif is a prevalent structural feature in a vast array of natural products, particularly those derived from polyketide biosynthesis. thieme-connect.comnih.gov This functionality imparts a specific reactivity profile that makes it a versatile building block in organic synthesis. The two hydroxyl groups, separated by a methylene (B1212753) bridge, can react independently or in concert, leading to a variety of transformations.

Common reactions involving the 1,3-diol group include esterification, ether formation, oxidation, and use as a protecting group for carbonyl compounds. wikipedia.orgchemistrysteps.com One of the most characteristic reactions is the formation of six-membered cyclic acetals or ketals when treated with aldehydes or ketones in the presence of an acid catalyst. chem-station.comorganic-chemistry.org For instance, reaction with benzaldehyde can form a benzylidene acetal, a common protecting group strategy that masks the diol functionality during subsequent synthetic steps. wikipedia.org These cyclic acetals are generally stable under basic and reductive conditions but can be readily cleaved by acidic hydrolysis. chem-station.comorganic-chemistry.org

The hydroxyl groups of a 1,3-diol can be oxidized to yield various products depending on the reagents and conditions. Selective oxidation of one hydroxyl group can lead to a β-hydroxy ketone, a crucial intermediate in many synthetic pathways. rsc.org Further oxidation can yield a 1,3-diketone.

In recent years, 1,3-diols have also been utilized as precursors for the synthesis of cyclopropanes. This transformation typically involves converting the diol into a 1,3-dimesylate, which can then undergo a zinc-mediated cross-electrophile coupling reaction to form the cyclopropane ring. nih.gov This method provides an effective way to introduce the cyclopropane motif, which is important in medicinal chemistry, into complex molecules. nih.gov

The fundamental reactions of the 1,3-diol functional group are summarized in the table below.

| Reaction Type | Reagents/Conditions | Product(s) |

| Acetal/Ketal Formation | Aldehyde or Ketone, Acid Catalyst | Cyclic Acetal/Ketal |

| Oxidation (Selective) | Mild Oxidizing Agent (e.g., PCC) | β-Hydroxy Ketone/Aldehyde |

| Oxidation (Full) | Strong Oxidizing Agent (e.g., Jones) | 1,3-Diketone or Carboxylic Acid derivatives |

| Esterification | Acyl Chloride or Carboxylic Anhydride, Base | Mono- or Di-ester |

| Ether Formation | Alkyl Halide, Base (Williamson Synthesis) | Mono- or Di-ether |

| Conversion to Cyclopropane | 1. MsCl, Base; 2. Zn dust | Cyclopropane |

Mechanistic Investigations of Formation Reactions of 1-(2-Methylphenyl)propane-1,3-diol

While specific mechanistic studies for the formation of this compound are not extensively detailed in the literature, its synthesis can be understood through well-established mechanisms for forming 1,3-diols. A primary route involves the reduction of a corresponding β-hydroxy ketone, 3-hydroxy-1-(2-methylphenyl)propan-1-one.

The formation of this β-hydroxy ketone precursor can be achieved via an aldol (B89426) reaction. The subsequent reduction of the ketone functionality is a key step, and its mechanism dictates the stereochemical outcome of the final diol. This reduction can be accomplished using various hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.com

The mechanism for the hydride reduction of the β-hydroxy ketone proceeds as follows:

Nucleophilic Attack: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the ketone. This attack is often directed by the existing stereocenter at the C3 hydroxyl group.

Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate.

Protonation: An acidic workup protonates the newly formed alkoxide and the existing hydroxyl group's alkoxide (if it was deprotonated by the basic conditions of some hydride reagents), yielding the 1,3-diol.

Alternatively, this compound could be synthesized from the reduction of a 1,3-diketone, 1-(2-methylphenyl)propane-1,3-dione. Biocatalytic methods using ketoreductases have proven effective for the stereoselective reduction of diketones to diols, often proceeding through a β-hydroxy ketone intermediate. rsc.orgacs.org

Another plausible synthetic route is the hydroformylation of an epoxide, such as 2-(o-tolyloxirane), followed by hydrogenation, a method used for producing 1,3-propanediol (B51772). wikipedia.org

Stereochemical Outcomes and Regioselectivity in Reactions Involving the Chemical Compound

Reactions involving this compound are governed by stereochemical and regioselective factors, largely influenced by the presence of the chiral center at C1 and the steric bulk of the 2-methylphenyl group. The molecule possesses two hydroxyl groups: a secondary benzylic alcohol at C1 and a primary alcohol at C3. These two groups exhibit different reactivities, leading to regioselectivity.

Regioselectivity: The primary hydroxyl group at C3 is generally more sterically accessible and less hindered than the secondary hydroxyl group at C1, which is adjacent to the bulky 2-methylphenyl substituent. Consequently, reactions with sterically demanding reagents, such as forming silyl ethers or pivaloyl esters, are expected to occur preferentially at the C3 position. This selective protection of the primary alcohol is a common strategy in organic synthesis. acs.org For example, regioselective mono-deprotection of di-tert-butylsilylene acetals derived from 1,3-diols with primary and secondary alcohols yields the primary alcohol with high selectivity. researchgate.net

Stereochemical Outcomes: The stereoselective synthesis of 1,3-diols is a significant area of research, as these motifs are common in natural products. thieme-connect.comsemanticscholar.org The reduction of the precursor β-hydroxy ketone, 3-hydroxy-1-(2-methylphenyl)propan-1-one, can lead to either syn- or anti-1,3-diol diastereomers, depending on the reaction conditions and reagents used.

Narasaka-Prasad Reduction: This method typically employs a boron chelating agent and a hydride source to achieve high selectivity for syn-1,3-diols. wikipedia.orgyoutube.com The mechanism involves the formation of a six-membered cyclic intermediate, which directs the hydride attack to one face of the carbonyl group. youtube.com

Evans-Tishchenko Reaction: This reaction uses a samarium diiodide catalyst and an aldehyde to produce anti-1,3-diol monoesters with high diastereoselectivity. acs.org

These stereoselective reductions are crucial for controlling the relative configuration of the two hydroxyl groups in the final product. The choice of method allows for the targeted synthesis of a specific diastereomer of this compound.

| Reduction Method | Typical Selectivity | Key Reagent(s) |

| Narasaka-Prasad | syn-diol | Bu₂BOMe, NaBH₄ |

| Evans-Saksena | anti-diol | Me₄NHB(OAc)₃ |

| Evans-Tishchenko | anti-diol monoester | SmI₂, Aldehyde |

Influence of the 2-Methylphenyl Substituent on Reactivity

Steric Effects: The most prominent influence of the ortho-methyl group is steric hindrance. libretexts.org This bulkiness directly shields the adjacent secondary hydroxyl group at C1, making it less accessible to incoming reagents compared to the primary hydroxyl group at C3. This steric effect is the primary determinant of regioselectivity in protection and derivatization reactions, favoring reaction at the less hindered C3 position. researchgate.net Furthermore, steric hindrance can affect the rates of reaction at the C1 position and may influence the conformational preferences of the molecule, which in turn can impact the stereochemical outcome of intramolecular reactions or chelation-controlled processes.

Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect. libretexts.orglibretexts.org This effect increases the electron density on the aromatic ring. While this primarily influences the reactivity of the phenyl ring towards electrophilic aromatic substitution (making it more activated), it also has a minor electronic impact on the diol chain. lumenlearning.com The electron-donating nature of the tolyl group can slightly stabilize a potential carbocation intermediate at the benzylic C1 position, should a reaction proceed through an Sₙ1-type mechanism. However, the hydroxyl group's ability to be converted into a good leaving group (e.g., a tosylate) is a prerequisite for such a pathway. wikipedia.orgmsu.edu The increased electron density on the C1 carbinol oxygen is negligible and is unlikely to significantly alter the acidity of the C1-OH group compared to the C3-OH group.

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting stereochemical outcomes, and rationalizing selectivity in organic reactions. mdpi.comacs.org For a molecule like this compound, computational methods can provide deep insights into its reactivity.

Predicting Stereoselectivity and Regioselectivity: DFT calculations can be used to model the transition states of various reaction pathways. acs.org For example, in the reduction of the precursor β-hydroxy ketone, computational analysis can determine the relative energies of the transition states leading to the syn- and anti-diol products. The pathway with the lower activation energy is predicted to be the major one, thus explaining the observed diastereoselectivity. researchgate.net Similarly, the regioselectivity of protecting group addition can be rationalized by modeling the approach of the reagent to both the C1 and C3 hydroxyl groups and comparing the energies of the respective transition states.

Validating Mechanistic Hypotheses: Computational studies can validate proposed reaction mechanisms by locating all relevant intermediates and transition states on the potential energy surface. For instance, in the vanadium-catalyzed deoxydehydration of diols, DFT calculations have been used to map out the entire catalytic cycle, including condensation, reduction, and olefin-extrusion steps. chemrxiv.org These calculations can confirm whether a proposed mechanism is energetically feasible and can help distinguish between competing pathways, such as concerted versus stepwise mechanisms. chemrxiv.orgnih.gov

Analyzing Substituent Effects: The influence of the 2-methylphenyl group can be quantitatively assessed using computational methods. By comparing the calculated properties (e.g., activation energies, atomic charges) of this compound with its unsubstituted phenyl or 4-methylphenyl analogues, the specific steric and electronic contributions of the ortho-methyl group can be isolated and understood. researchgate.net

The table below outlines typical applications of computational chemistry in studying reactions of diols.

| Computational Application | Information Gained | Typical Method |

| Transition State Analysis | Activation energies, reaction kinetics, stereochemical and regiochemical preferences | DFT (e.g., B3LYP, M06-2X) |

| Potential Energy Surface Mapping | Identification of intermediates, validation of multi-step mechanisms | DFT, ab initio methods |

| Non-Covalent Interaction (NCI) Analysis | Understanding weak interactions that control stereoselectivity | NCI plots, Quantum Theory of Atoms in Molecules (QTAIM) |

| Natural Bond Orbital (NBO) Analysis | Electron delocalization, hyperconjugation effects, charge distribution | NBO analysis |

Stereochemical Investigations of 1 2 Methylphenyl Propane 1,3 Diol

Enantiomeric and Diastereomeric Forms of the Chemical Compound

1-(2-Methylphenyl)propane-1,3-diol possesses two chiral centers, at the C1 and C3 positions. This gives rise to the possibility of four stereoisomers: two pairs of enantiomers. These are designated as (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The (1R, 3R) and (1S, 3S) isomers are enantiomers of each other, as are the (1R, 3S) and (1S, 3R) isomers. The relationship between any other pairing, for instance (1R, 3R) and (1R, 3S), is diastereomeric.

Enantiomers are non-superimposable mirror images of each other and share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. mdpi.com They differ, however, in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules. mdpi.com Diastereomers, on the other hand, are not mirror images and have different physical properties, which allows for their separation by standard laboratory techniques like chromatography and crystallization.

Chiral Resolution and Separation Techniques in Research Contexts

The separation of the stereoisomers of this compound is crucial for studying their individual properties and potential applications. This process, known as chiral resolution, can be achieved through various methods.

Chromatographic Methods for Stereoisomer Resolution

Chromatography is a powerful and widely used technique for separating enantiomers and diastereomers. chiralpedia.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the primary methods employed. mdpi.comchiralpedia.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone of stereoisomer separation. chiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for resolving a wide range of chiral compounds, including diols. inflibnet.ac.in The choice of mobile phase, often a mixture of alkanes like n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. mdpi.commdpi.com

Gas Chromatography (GC): For volatile compounds, GC with a chiral capillary column can be an effective separation method. mdpi.com Similar to HPLC, the stationary phase within the column is chiral and facilitates the separation of enantiomers. inflibnet.ac.in

Supercritical Fluid Chromatography (SFC): SFC is a hybrid of GC and HPLC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. mdpi.comdiva-portal.org It often provides faster separations and is considered a "greener" alternative to HPLC due to reduced solvent consumption. diva-portal.org SFC has proven effective for the chiral separation of various diol-containing compounds. diva-portal.org

Derivatization Strategies for Stereoisomer Analysis

In some cases, the direct separation of enantiomers can be challenging. Derivatization, the process of chemically modifying the analyte, can be employed to facilitate separation and analysis. inflibnet.ac.in By reacting the diol with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated using standard achiral chromatography. inflibnet.ac.in

For instance, racemic alcohols can be reacted with an enantiomerically pure chiral acid, such as Mosher's acid or (R)- or (S)-mandelic acid, to form diastereomeric esters. inflibnet.ac.in These esters can then be separated by chromatography, and subsequent hydrolysis of the separated esters yields the individual enantiomers of the original alcohol.

Absolute and Relative Stereochemistry Determination Methodologies

Once the stereoisomers are separated, determining their absolute (R/S) and relative (syn/anti) stereochemistry is essential.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of the atoms. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a method for determining absolute configuration, it can be used in conjunction with chiral derivatizing agents. mdpi.com For example, by forming esters with Mosher's acid, the resulting diastereomers will exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, which can be correlated to the absolute configuration of the alcohol. This is known as the Mosher's method.

Chiroptical Methods: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. The resulting spectra can often be correlated with the absolute configuration of the compound through empirical rules or by comparison with compounds of known stereochemistry.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of this compound is not static. The molecule can rotate around its single bonds, leading to various spatial arrangements of its atoms. Understanding these conformations is important as they can influence the molecule's physical and chemical properties.

Quantum Chemical Calculations: These computational methods can be used to predict the relative energies of different conformations and identify the most stable ones. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. mdpi.comuq.edu.au By simulating the movements of the atoms, researchers can explore the conformational landscape of the diol, including the lifetimes of different conformations and the transitions between them. mdpi.com For diols, the formation of intramolecular hydrogen bonds between the two hydroxyl groups is a key aspect of their conformational preference. mdpi.com

Theoretical and Computational Chemistry Studies of 1 2 Methylphenyl Propane 1,3 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. savemyexams.com For 1-(2-Methylphenyl)propane-1,3-diol, these calculations can elucidate its three-dimensional structure, conformational preferences, and the distribution of electron density.

Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), can be employed to approximate solutions to the Schrödinger equation for the molecule. nih.gov These calculations would reveal the molecule's ground state energy, as well as the energies of various conformers arising from the rotation around the C-C single bonds of the propane-1,3-diol chain and the bond connecting the phenyl ring to the chain.

The energetics of the system, including the relative energies of different conformers, can be calculated to predict the most stable three-dimensional arrangement of the molecule. This is crucial as the conformation can influence the molecule's physical and chemical properties. For example, intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and the π-system of the aromatic ring, can be investigated by comparing the energies of different conformers.

Density Functional Theory (DFT) Applications to Reactivity and Stability

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost, making it suitable for studying larger molecules like this compound. tandfonline.combeilstein-journals.orgnih.govrsc.org DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the complexity of the many-electron wavefunction. nih.govchemrxiv.org

The reactivity of this compound can be explored using DFT-based reactivity descriptors. These descriptors, derived from the conceptual framework of DFT, provide insights into how a molecule will interact with other chemical species. nih.gov Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups and the π-cloud of the aromatic ring, and positive potential around the hydroxyl hydrogens.

Global Reactivity Descriptors: Quantities such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net

DFT calculations are also invaluable for assessing the thermodynamic stability of this compound and its various isomers and conformers. By calculating the Gibbs free energy of formation, one can compare the relative stabilities of different structures. This is particularly relevant for understanding the equilibrium between different conformers and for predicting the most likely products of a chemical reaction. For example, DFT has been used to investigate the stability of different tautomeric forms of Schiff bases containing a methylphenol moiety. nih.gov

Molecular Mechanics and Force Field Development for Diol Systems

For studying large molecular systems or for performing long-timescale simulations such as molecular dynamics, quantum chemical methods can be computationally prohibitive. In such cases, molecular mechanics (MM) provides a more efficient alternative. tandfonline.com MM methods use classical mechanics to model the potential energy of a system as a sum of bonded and non-bonded interactions, which are described by a set of parameters known as a force field. nih.govchemrxiv.org

A force field for this compound would consist of parameters for bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. nih.gov The development of an accurate force field is crucial for the reliability of MM simulations. This often involves parameterizing the force field against experimental data or, more commonly, against high-level quantum chemical calculations. nih.govacs.org

For the this compound molecule, a force field would need to accurately describe the conformational preferences of the propane-1,3-diol chain, the rotation of the phenyl group, and the interactions between the aromatic and aliphatic parts of the molecule. General force fields like CHARMM General Force Field (CGenFF) are designed for drug-like molecules and could potentially be used for this compound. nih.gov Specific parameters for the tolyl group and the diol functionality would be critical for accurate modeling. The development of force fields for substituted benzenes and conjugated materials has been an active area of research. nih.govacs.org

Once a suitable force field is established, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of this compound in different environments, such as in a solvent or interacting with other molecules. These simulations can provide insights into its conformational landscape, solvation properties, and potential binding modes with biological targets.

Prediction of Spectroscopic Signatures for Structural Research

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for structural elucidation. bohrium.com For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be made.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using quantum chemical methods, most notably DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations, when performed on geometry-optimized structures, can provide theoretical NMR spectra that can be compared with experimental data to aid in the assignment of peaks. schrodinger.comyoutube.com The prediction of NMR spectra for diols has been demonstrated to be a useful tool for determining their absolute stereochemistry when derivatized with chiral agents. nih.govnih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a theoretical IR spectrum that shows the characteristic absorption bands for the functional groups present in the molecule. For this compound, this would include the O-H stretching vibrations of the hydroxyl groups, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the benzene (B151609) ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by the π-π* transitions of the aromatic tolyl group.

The following table provides a hypothetical example of predicted spectroscopic data for this compound based on general knowledge of similar compounds.

| Spectroscopic Data | Predicted Signature |

| ¹H NMR | Aromatic protons (~7.0-7.3 ppm), CH-OH proton (~4.5-5.0 ppm), CH₂ protons (~1.8-2.2 ppm), CH₃ proton (~2.3 ppm), OH protons (variable) |

| ¹³C NMR | Aromatic carbons (~125-140 ppm), C-OH carbon (~65-75 ppm), CH₂ carbon (~30-40 ppm), CH₃ carbon (~20 ppm) |

| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~3000-3100 (aromatic C-H stretch), ~2850-2960 (aliphatic C-H stretch), ~1600, 1490 (C=C stretch) |

| UV-Vis (λ_max, nm) | ~260-270 nm (π-π* transition of the tolyl group) |

This table is illustrative and not based on actual experimental or calculated data for this compound.

In Silico Modeling of Chemical Transformations and Interactions

In silico modeling encompasses a wide range of computational techniques to simulate chemical reactions and molecular interactions. For this compound, these methods can be used to predict its reactivity in various chemical transformations and its potential interactions with other molecules, such as enzymes or receptors.

Chemical Transformations: DFT calculations can be used to model the reaction mechanisms of transformations involving the hydroxyl groups of this compound. For example, the mechanism of diol cyclization to form a cyclic ether can be investigated by locating the transition state structures and calculating the activation energies for the reaction pathway. wikipedia.orgresearchgate.net The influence of the 2-methylphenyl substituent on the reactivity of the diol can be assessed by comparing the calculated reaction barriers with those of simpler diols. researchgate.net The synthesis of diols often involves reactions such as the dihydroxylation of alkenes or the reduction of diketones, and computational modeling can provide insights into the stereoselectivity and efficiency of these processes. organic-chemistry.orgchemistrysteps.com

Molecular Interactions: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org If this compound were to be investigated for its biological activity, docking studies could be performed to predict its binding mode within the active site of a target protein. These studies rely on scoring functions, which are often based on molecular mechanics force fields, to estimate the binding affinity. chemrxiv.org

The following table outlines potential in silico modeling applications for this compound.

| Modeling Application | Computational Method | Predicted Outcome |

| Esterification Reaction | DFT | Reaction mechanism, activation energy, transition state geometry |

| Oxidation of Hydroxyl Groups | DFT | Reaction pathway, product selectivity |

| Interaction with a Model Receptor | Molecular Docking, Molecular Dynamics | Binding pose, interaction energies, conformational changes |

This table is illustrative and presents potential applications of in silico modeling.

Derivatization and Utility As a Synthetic Building Block

Formation of Cyclic Derivatives, including Ketals and Acetals

The 1,3-diol moiety of 1-(2-methylphenyl)propane-1,3-diol is well-suited for the formation of six-membered cyclic derivatives. In the presence of an acid catalyst, it can react with aldehydes or ketones to form cyclic acetals or ketals, respectively. These reactions are typically reversible and are often used as a method for protecting the diol functionality during other synthetic steps.

For example, reaction with a ketone such as acetone (B3395972) would yield a 2,2-dimethyl-1,3-dioxane (B13969650) derivative. The formation of these cyclic systems can also be used to influence the conformation of the molecule, which can be a strategic element in complex syntheses. The use of cyclic 1,3-diols as conformationally diverse scaffolds is a known strategy for building small molecule libraries. nih.gov

Table 1: Examples of Cyclic Derivative Formation

| Reactant | Catalyst | Product Type |

|---|---|---|

| Aldehyde (R-CHO) | Acid (e.g., H₂SO₄, TsOH) | Cyclic Acetal |

| Ketone (R₂C=O) | Acid (e.g., H₂SO₄, TsOH) | Cyclic Ketal |

Esterification and Etherification Reactions for Further Synthetic Transformations

The primary and secondary hydroxyl groups of this compound can undergo esterification and etherification. These reactions allow for the introduction of a wide variety of functional groups, enabling further synthetic transformations.

Esterification: The diol can react with carboxylic acids, acid chlorides, or anhydrides to form mono- or di-esters. These reactions are fundamental in creating derivatives with altered properties and serve as intermediates in drug synthesis. For instance, diol esters are a known class of compounds with various applications. google.comgoogle.com The relative reactivity of the primary versus the secondary hydroxyl group can often be controlled by the choice of reagents and reaction conditions, allowing for selective mono-esterification at the less sterically hindered primary position.

Etherification: Similarly, ether derivatives can be prepared. The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide, is a common method. As with esterification, selective mono-etherification at the primary hydroxyl group is often achievable. The synthesis of mono-ethers of diols is a key step in producing molecules with specific functionalities. researchgate.net

Oxidation and Reduction Pathways of the Diol Moiety

The oxidation state of the diol moiety can be readily altered, providing access to different classes of compounds.

Oxidation: The oxidation of this compound can yield different products depending on the oxidant used and which hydroxyl group reacts.

Oxidation of the Secondary Alcohol: Selective oxidation of the secondary hydroxyl group would produce a β-hydroxy ketone, specifically 3-hydroxy-1-(2-methylphenyl)propan-1-one.

Oxidation of the Primary Alcohol: Oxidation of the primary hydroxyl group would lead to a β-hydroxy aldehyde, 3-hydroxy-3-(2-methylphenyl)propanal, which could be further oxidized to the corresponding carboxylic acid. The oxidation of 1,3-propanediol (B51772) with reagents like potassium permanganate (B83412) has been shown to yield 3-hydroxy-propanal. researchgate.netniscpr.res.in

Oxidative Cleavage: Strong oxidizing agents like periodic acid can cleave the bond between the carbon atoms bearing the hydroxyl groups if they are in a 1,2- (vicinal) arrangement. vedantu.comyoutube.com However, for a 1,3-diol like this, such cleavage is not the primary reaction pathway. Instead, over-oxidation could lead to degradation of the molecule.

Reduction: The term "reduction" in the context of the diol moiety itself is less common, as the alcohols are already in a reduced state. However, the aromatic ring of the 2-methylphenyl group can be reduced through catalytic hydrogenation under specific conditions, yielding 1-(2-methylcyclohexyl)propane-1,3-diol. This transformation removes the aromaticity and introduces new stereocenters, significantly altering the molecule's three-dimensional structure.

Table 2: Potential Oxidation Products

| Reagent | Target | Potential Product |

|---|---|---|

| PCC, Dess-Martin periodinane | Primary/Secondary Alcohol | Aldehyde/Ketone |

| KMnO₄, Jones reagent | Primary Alcohol | Carboxylic Acid |

Applications as a Precursor in the Synthesis of Complex Organic Molecules

The structural features of this compound make it a useful starting material for constructing more elaborate molecular architectures.

When resolved into its individual enantiomers, (R)- or (S)-1-(2-methylphenyl)propane-1,3-diol can serve as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is later removed, having transferred its chirality to the product. Chiral 1,3-diols are valuable as chiral sources or as ligands in asymmetric catalysis. nih.gov For example, the diol could be esterified with an achiral molecule. The bulky, chiral environment created by the auxiliary would then direct the approach of a reagent to one face of the molecule, leading to a single desired stereoisomer of the product.

The diol can serve as a foundational scaffold for building libraries of related compounds for chemical research. By systematically modifying the two hydroxyl groups and the aromatic ring, a diverse set of molecules can be generated from a single starting precursor. nih.gov These libraries are valuable for screening and discovering new chemical entities. The diol's framework can be the basis for synthesizing complex heterocyclic systems or other conformationally interesting structures.

Considerations in Polymerization Chemistry

1,3-diols are important monomers in polymerization chemistry, particularly for the synthesis of polyesters and polyurethanes. wikipedia.orggoogle.com this compound can act as a difunctional monomer in step-growth polymerization.

In polyesterification, the diol would be reacted with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester) in a condensation reaction, eliminating water or another small molecule to form ester linkages. The inclusion of the 2-methylphenyl side group would be expected to influence the spacing and packing of the polymer chains. Research on creating polymers from biomass-derived materials often utilizes 1,3-propanediol as a key starting component. researchgate.net

Table 3: Polymerization Reactions

| Co-monomer | Polymer Type | Linkage |

|---|---|---|

| Diacid (e.g., Adipic acid) | Polyester | Ester (-O-C=O) |

Advanced Analytical Methodologies for Research on 1 2 Methylphenyl Propane 1,3 Diol

High-Resolution Chromatographic Techniques for Purity Assessment and Quantification

The separation and quantification of 1-(2-Methylphenyl)propane-1,3-diol from reaction mixtures, starting materials, and potential byproducts are paramount for its characterization. High-resolution chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for these tasks.

Given the polarity of the diol functional groups and the aromatic nature of the tolyl moiety, both GC and HPLC methods can be tailored for effective analysis. For GC analysis, derivatization of the hydroxyl groups, for instance, through silylation to form trimethylsilyl (B98337) (TMS) ethers, is a common strategy to increase volatility and improve peak shape. youtube.com The choice of the GC column is critical; a mid-polarity phase is often suitable for separating aromatic compounds. nih.gov A flame ionization detector (FID) can be used for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for both quantification and structural confirmation of the separated components. nih.govnih.gov

HPLC is a versatile alternative, particularly for non-volatile impurities or when derivatization is not desirable. Reversed-phase HPLC, using a C18 or C8 stationary phase with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, is a standard approach for separating moderately polar compounds. nih.gov For chiral purity assessment, specialized chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), are essential to separate the enantiomers of this compound. chromatographyonline.comcsfarmacie.cz The selection of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, plays a crucial role in achieving enantiomeric resolution. chromatographyonline.comnih.gov

Table 1: Hypothetical GC and HPLC Parameters for the Analysis of this compound

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Reversed-Phase (e.g., C18, 4.6 x 150 mm, 5 µm) or Chiral (e.g., polysaccharide-based) |

| Mobile Phase/Carrier Gas | Helium or Hydrogen libretexts.org | Acetonitrile/Water or Methanol/Water gradient nih.gov |

| Injector Temperature | 250 °C nih.gov | N/A |

| Oven/Column Temperature | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) nih.gov | Isothermal (e.g., 25 °C) or Gradient chromatographyonline.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) libretexts.org | UV (e.g., 210 nm, 254 nm) or Mass Spectrometer (MS) |

| Sample Preparation | Derivatization (e.g., silylation) may be required youtube.com | Dissolution in a suitable solvent (e.g., mobile phase) |

Advanced Spectroscopic Methods for Detailed Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous identification and detailed structural analysis of this compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While one-dimensional ¹H and ¹³C NMR provide primary structural information, multi-dimensional NMR techniques are necessary for complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules. For this compound, ¹H NMR spectra would be expected to show characteristic signals for the aromatic protons, the methyl group protons on the phenyl ring, the methine proton adjacent to the hydroxyl group and the phenyl ring, and the methylene (B1212753) protons of the propane (B168953) chain. researchgate.netchemicalbook.com The chemical shifts and coupling patterns would provide connectivity information. researchgate.net ¹³C NMR would show distinct signals for each carbon atom in the molecule. nih.gov

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, helping to trace the proton network through the propane chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the phenyl ring, the propane chain, and the methyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which can be useful in conformational analysis.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Hypothetical Data)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.1 - 7.4 (multiplet) | 125 - 140 |

| CH-OH (benzylic) | ~4.8 (triplet) | ~75 |

| CH₂ (central) | ~1.9 (quintet) | ~40 |

| CH₂-OH | ~3.7 (triplet) | ~62 |

| Ar-CH₃ | ~2.3 (singlet) | ~19 |

| OH | Variable | N/A |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₁₀H₁₄O₂), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), which can be used to definitively confirm its elemental composition. nih.govnih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve cleavage of the C-C bonds in the propane chain and loss of water from the molecular ion. The presence of the aromatic ring would lead to the formation of a stable tropylium (B1234903) ion or related aromatic fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are excellent for identifying functional groups. For this compound, the FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. researchgate.netnist.gov C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. nih.gov

Raman spectroscopy would also be sensitive to these vibrations, particularly the aromatic ring stretching modes, providing complementary information to the FT-IR spectrum. anadolu.edu.tr

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous determination of its molecular conformation and the packing of the molecules in the crystal lattice. This technique is particularly valuable for confirming the relative stereochemistry of the two hydroxyl groups if the compound is chiral and has been resolved into its diastereomers. While no crystal structure for this specific compound is publicly available, the analysis of structurally related diols demonstrates the power of this technique. acs.org

Development of Novel Analytical Protocols for Diol Analysis

Research into the analysis of diols is ongoing, with new methods being developed to improve sensitivity, selectivity, and efficiency. nih.gov Novel derivatization reagents can be employed to enhance the detectability of diols in GC-MS or HPLC-UV analysis. The development of new chiral stationary phases continues to push the boundaries of enantiomeric separations. chromatographyonline.com Furthermore, hyphenated techniques such as LC-NMR can provide direct structural information on separated components without the need for isolation. For complex matrices, advanced sample preparation techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) could be developed to selectively extract and concentrate this compound prior to chromatographic analysis. nih.gov The synthesis of isotopically labeled internal standards would also be a critical step in developing robust and accurate quantitative methods. acs.org

Table 3: Summary of Advanced Analytical Techniques and Their Applications for this compound

| Technique | Primary Application | Information Obtained |

| GC-MS | Purity assessment, quantification | Separation of volatile components, molecular weight, fragmentation pattern |

| HPLC/UHPLC | Purity assessment, quantification, chiral separation | Separation of non-volatile components, quantification, enantiomeric purity |

| Multi-Dimensional NMR | Structural elucidation | Complete ¹H and ¹³C assignments, connectivity, stereochemistry |

| HRMS | Molecular formula confirmation | High-accuracy mass measurement, elemental composition |

| FT-IR/Raman | Functional group identification | Presence of hydroxyl, aromatic, and aliphatic groups |

| X-ray Crystallography | Absolute structure determination | 3D molecular structure, conformation, crystal packing |

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS) in Complex Mixture Analysis

The analysis of this compound in complex matrices, such as those encountered in metabolic studies, environmental samples, or industrial process monitoring, necessitates the use of powerful analytical methods that offer both high separation efficiency and selective identification. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for this purpose. Among these, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent and widely applied for the analysis of diols and related aromatic compounds. nih.govhmdb.ca

Gas Chromatography-Mass Spectrometry (GC-MS) combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. For a semi-volatile and polar compound like this compound, derivatization is often a crucial step prior to GC-MS analysis. This process converts the polar hydroxyl groups into less polar and more volatile derivatives, improving chromatographic peak shape and thermal stability.

A common derivatization strategy for diols is esterification. For instance, a validated method for the determination of similar compounds, propane-1,2-diol and propane-1,3-diol, in complex samples like cheese and bacterial cultures utilizes phenylboronic acid for derivatization. nih.gov This reaction forms stable cyclic phenylboronic esters, which are amenable to GC-MS analysis. nih.gov Another approach involves silylation to form trimethylsilyl (TMS) ethers.

The GC-MS analysis of the derivatized this compound would involve its separation from other components in the mixture on a capillary column, typically with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.

Detailed Research Findings for Analogous Compounds by GC-MS

Table 1: Illustrative GC-MS Method Parameters for Diol Analysis (Adapted from literature on analogous compounds)

| Parameter | Description |

|---|---|

| Derivatization Reagent | Phenylboronic acid |

| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for enhanced sensitivity |

This method demonstrated excellent sensitivity, with detection limits for propane-1,3-diol in cheese samples being as low as 0.11 mg/kg. nih.gov For this compound, specific ions for SIM mode would be selected based on the mass spectrum of its derivative to ensure high selectivity and low detection limits in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for polar, non-volatile, or thermally labile compounds that are not easily analyzed by GC. nih.govhmdb.ca this compound, with its polar diol functionality, is well-suited for LC-MS analysis. This technique separates components in a liquid phase, which eliminates the need for derivatization to increase volatility, although derivatization can sometimes be used to enhance ionization efficiency.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation occurs on a column packed with a stationary phase, typically a reversed-phase column (e.g., C18) for moderately polar compounds. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, carries the sample through the column.

After separation, the eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar molecules like diols, as it is a soft ionization method that typically produces an abundant protonated molecule [M+H]+ or sodiated adduct [M+Na]+, providing molecular weight information. Tandem mass spectrometry (LC-MS/MS) can be employed for further structural elucidation and to enhance selectivity and sensitivity by monitoring specific fragmentation transitions. researchgate.netnih.gov

Detailed Research Findings for Aromatic Diols and Related Compounds by LC-MS

While direct LC-MS studies on this compound are scarce, the analysis of other aromatic compounds and diols in complex biological and environmental samples highlights the potential of this technique. For instance, LC-MS/MS methods have been developed for the determination of xylene metabolites in human urine, demonstrating the ability to detect and quantify structurally related aromatic compounds at low concentrations. researchgate.net Challenges in LC-MS analysis include matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, potentially affecting the accuracy of quantification. nih.govpsu.edu Careful sample preparation and the use of internal standards are crucial to mitigate these effects.

Table 2: Illustrative LC-MS/MS Parameters for Aromatic Diol Analysis

| Parameter | Description |

|---|---|

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ion Source | Electrospray Ionization (ESI), positive ion mode |

| MS/MS Transitions | Monitoring the transition from the precursor ion (e.g., [M+H]+) to specific product ions |

Future Research Directions and Emerging Paradigms in the Study of 1 2 Methylphenyl Propane 1,3 Diol

Development of Next-Generation Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure 1,3-diols is a pivotal challenge in organic chemistry. Future research on 1-(2-Methylphenyl)propane-1,3-diol will likely focus on the development of novel stereoselective synthetic methods that offer high efficiency, selectivity, and sustainability. A promising approach involves the asymmetric hydrogenation of a corresponding β-hydroxy ketone or β-keto ester precursor. sctunisie.org The use of chiral ruthenium-diphosphine catalysts, for instance, has proven effective in the stereocontrolled synthesis of other chiral diols and could be adapted for the target molecule. sctunisie.org

Future investigations would systematically screen a library of chiral ligands and transition metal catalysts to identify the optimal combination for the asymmetric reduction leading to this compound. The goal would be to achieve high diastereomeric and enantiomeric excess. Key areas of exploration will include the impact of solvent, temperature, and pressure on the stereochemical outcome of the reaction.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation

| Catalyst Precursor | Chiral Ligand | Solvent | Temperature (°C) | Pressure (atm) | Expected Enantiomeric Excess (%) |

| [RuCl₂(benzene)]₂ | (R)-BINAP | Methanol | 50 | 10 | >95 |

| [Rh(COD)₂]BF₄ | (S,S)-Chiraphos | Tetrahydrofuran | 25 | 5 | >90 |

| Ir(COD)Cl]₂ | (R)-MeO-BIPHEP | Dichloromethane | 30 | 20 | >98 |

This table presents hypothetical data based on typical results for analogous reactions and serves as a guide for future experimental design.

Exploration of Bio-catalytic and Enzymatic Approaches for Synthesis and Transformation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The application of enzymes, such as alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and lipases, is a burgeoning area of research for the production of chiral alcohols and diols. acs.org For the synthesis of this compound, a biocatalytic approach could involve the enzymatic reduction of a corresponding diketone or hydroxyketone. This method often proceeds under mild reaction conditions (ambient temperature and pressure, neutral pH) and can exhibit exceptional stereoselectivity. acs.org

Future research would focus on identifying or engineering enzymes with high activity and selectivity towards the specific substrate. This could be achieved through screening of microbial diversity or through directed evolution of known enzymes. Furthermore, the use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, presents a cost-effective and operationally simple strategy. researchgate.net Lipases could also be explored for the kinetic resolution of a racemic mixture of this compound or its esters, providing access to both enantiomers. researchgate.net

Table 2: Potential Enzymatic Routes to Enantiopure this compound

| Enzyme Class | Substrate | Reaction Type | Potential Advantages |

| Alcohol Dehydrogenase (ADH) | 1-(2-Methylphenyl)-3-hydroxypropan-1-one | Asymmetric Reduction | High enantioselectivity, mild conditions |

| Ketoreductase (KRED) | 1-(2-Methylphenyl)propane-1,3-dione | Diastereoselective Reduction | Control over two stereocenters |

| Lipase | Racemic this compound diacetate | Kinetic Resolution (Hydrolysis) | Access to both enantiomers, high enantiomeric excess |

Advanced Computational Studies for Molecular Design and Predictability

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. In the context of this compound, quantum computational methods can be employed to study its conformational landscape, electronic properties, and spectroscopic signatures. researchgate.net Such studies can provide valuable insights into the molecule's reactivity and potential interactions with biological targets.

For synthetic applications, computational modeling can be used to design and optimize catalysts for stereoselective synthesis. By simulating the transition states of catalytic cycles, researchers can predict which catalyst-ligand combinations will afford the desired stereoisomer with the highest selectivity. researchgate.net This in-silico approach can significantly reduce the experimental effort required for catalyst screening and optimization. Molecular docking studies could also be performed to predict the binding of this compound to enzyme active sites, guiding the selection or engineering of biocatalysts. researchgate.net

Sustainable and Scalable Production Methodologies for Industrial Research

The transition from laboratory-scale synthesis to industrial production requires the development of sustainable and scalable methodologies. For this compound, this entails a focus on green chemistry principles, such as the use of renewable feedstocks, atom-efficient reactions, and environmentally benign solvents. researchgate.netqub.ac.uk

Biocatalytic routes, as discussed earlier, are inherently green. researchgate.net The use of glycerol, a byproduct of biodiesel production, as a potential starting material for the synthesis of propanediols is an area of active research and could be adapted for the production of substituted analogs like this compound. researchgate.netqub.ac.ukfrontiersin.org Furthermore, process optimization to minimize waste generation, energy consumption, and the use of hazardous reagents will be crucial for the development of an industrially viable synthesis. researchgate.net The exploration of solid-supported catalysts and enzymes could facilitate catalyst recovery and reuse, further enhancing the sustainability of the process.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the efficient and safe production of chemical compounds. unimi.itnih.govmdpi.com The synthesis of this compound could greatly benefit from the implementation of flow processes. Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. unimi.itnih.gov

Future research in this area would involve the development of continuous-flow processes for the key synthetic steps, such as asymmetric hydrogenation or biocatalytic reduction. The use of packed-bed reactors containing immobilized catalysts or enzymes would enable continuous operation over extended periods. nih.gov The integration of in-line analytical techniques would allow for real-time monitoring and optimization of the reaction. Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for high-throughput screening of reaction conditions and for the rapid synthesis of a library of this compound derivatives for further investigation.

Table 3: Comparison of Batch vs. Flow Synthesis for the Production of this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat and Mass Transfer | Limited | Excellent |

| Safety | Potential for thermal runaway | Enhanced safety, smaller reaction volumes |

| Scalability | Challenging | Readily scalable by extending run time |

| Process Control | Less precise | Precise control over temperature, pressure, and residence time |

| Integration | Difficult to integrate multiple steps | Amenable to multi-step, continuous processes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methylphenyl)propane-1,3-diol, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via reduction of a ketone precursor (e.g., 1-(2-Methylphenyl)-3-oxopropane) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C . For regioselective diol formation, catalytic hydrogenation with Pd/C or PtO₂ under H₂ pressure (1–3 atm) is effective. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, diol -OH signals at δ 1.5–2.0 ppm) .

- Infrared (IR) Spectroscopy : Identify O-H stretches (~3200–3500 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity .

Q. What solvent systems are optimal for studying the compound’s reactivity in substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)) enhance nucleophilic substitution rates due to their high dielectric constants. For halogenation, dichloromethane (DCM) with SOCl₂ or PCl₅ at reflux (40–50°C) achieves efficient conversion . Kinetic studies should monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How do stereochemical variations in propane-1,3-diol derivatives affect their biological activity, and what strategies resolve enantiomeric mixtures?